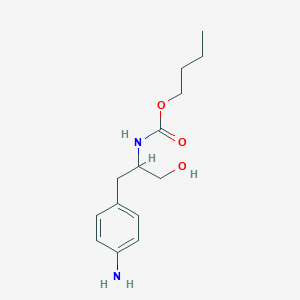

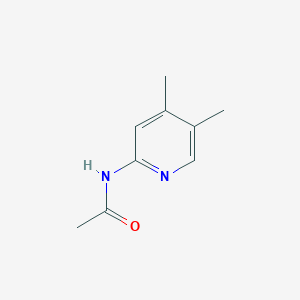

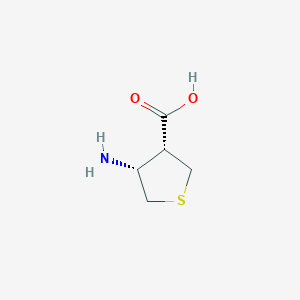

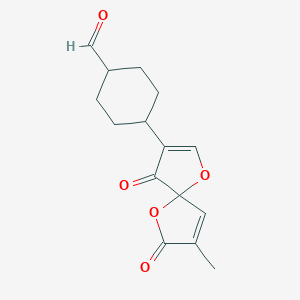

5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives, including 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, often involves the acylation of triazoles with acyl chlorides or the alkylation of triazole sodium salts with alkyl iodides. For instance, Labanauskas et al. (2001) reported the synthesis of related triazole derivatives through the acylation and alkylation processes, demonstrating the versatility of synthetic routes for triazole compounds (Labanauskas et al., 2001).

科学的研究の応用

Reactivity and Biological Activity

Recent achievements in studying the reactivity of 1,2,4-triazole-3-thione derivatives emphasize their high antioxidant, antiradical activity, and positive impact on biochemical processes in patients exposed to high radiation doses. These compounds, including 5-R-5R1-3-heteryltio-1,2,4-triazoles, are compared to biogenic amino acids like cysteine for their free SH-group, underscoring their potential in biochemical and pharmacological applications (Kaplaushenko, 2019).

Synthesis and Chemical Modeling

The synthesis and pharmacological activity of 1,2,4-triazoles, including their derivatives, are actively pursued for antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral applications. This research trajectory showcases the broad spectrum of potential scientific applications for these compounds in modern organic synthesis (Ohloblina, 2022).

Patent Review and Novel Derivatives

A comprehensive review of patents related to novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 discusses the significance of these compounds in developing new drugs with diverse biological activities. The emphasis is on the need for new, efficient preparations that address green chemistry and sustainability while tackling new diseases and resistant bacteria (Ferreira et al., 2013).

Physico-Chemical Properties and Applications

The physico-chemical properties of 1,2,4-triazole derivatives are of great interest across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their wide usage in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils highlights the versatility and significance of these compounds in both scientific research and practical applications (Parchenko, 2019).

Click Chemistry and Drug Discovery

The use of click chemistry for synthesizing 1,2,3-triazoles is noted for its simplicity, high selectivity, wide scope, fast reaction rates, and high yields. This method, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is crucial for developing new drugs and has numerous applications across medicinal chemistry and drug discovery (de Souza et al., 2019).

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-4-5-8(15-2)9(6-7)16-3/h4-6H,1-3H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQMWNZTYYWAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351718 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

174573-92-3 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)